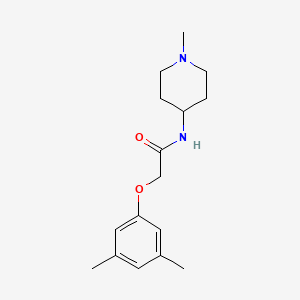
2-(3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide
Übersicht
Beschreibung
2-(3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide, also known as DMXAA, is a synthetic small molecule that has gained attention for its anti-tumor properties. Its unique structure and mechanism of action have made it a promising candidate for cancer treatment research.
Wirkmechanismus
2-(3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide's mechanism of action involves the activation of the immune system and the induction of tumor necrosis. This compound activates the immune system by stimulating the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). These cytokines then activate immune cells, such as macrophages and natural killer cells, to attack the tumor. This compound also induces tumor necrosis by disrupting the tumor vasculature, leading to hypoxia and cell death.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase cytokine production, activate immune cells, and induce tumor necrosis. This compound has also been shown to decrease tumor blood flow and increase tumor hypoxia. Additionally, this compound has been shown to have anti-inflammatory effects and to inhibit angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide's unique mechanism of action and anti-tumor properties make it a promising candidate for cancer treatment research. However, there are some limitations to its use in lab experiments. This compound has been shown to have variable efficacy depending on the type of cancer and the experimental model used. Additionally, this compound has a short half-life and is rapidly metabolized, which can make dosing and timing of experiments challenging.
Zukünftige Richtungen
There are several future directions for 2-(3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide research. One area of research is the development of more effective formulations and delivery methods for this compound. Another area of research is the identification of biomarkers that can predict response to this compound treatment. Additionally, there is ongoing research to understand the mechanisms of resistance to this compound and to develop strategies to overcome resistance. Finally, there is interest in combining this compound with other anti-cancer agents to improve treatment efficacy.
Wissenschaftliche Forschungsanwendungen
2-(3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis, inhibit angiogenesis, and activate the immune system. This compound has been tested in preclinical models of various types of cancer, including lung, breast, and colon cancer. It has also been tested in combination with other anti-cancer agents, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-12-8-13(2)10-15(9-12)20-11-16(19)17-14-4-6-18(3)7-5-14/h8-10,14H,4-7,11H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSLESGIBXAYIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2CCN(CC2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




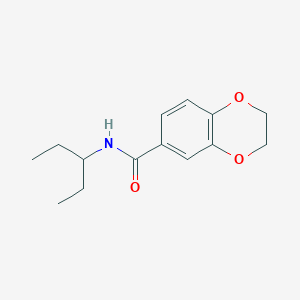
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2-ethylbutanoyl)piperazine](/img/structure/B4431135.png)
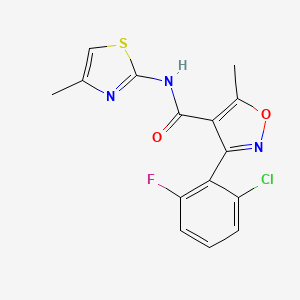
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B4431149.png)
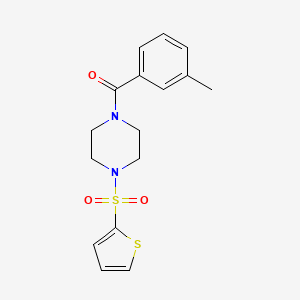
![1-(3-chlorophenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B4431155.png)
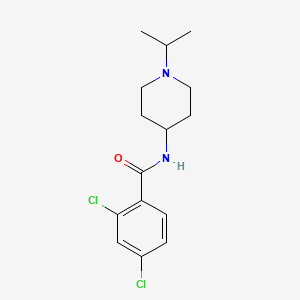
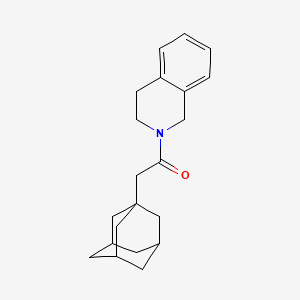

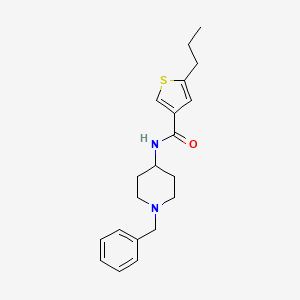
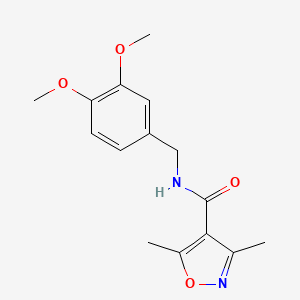
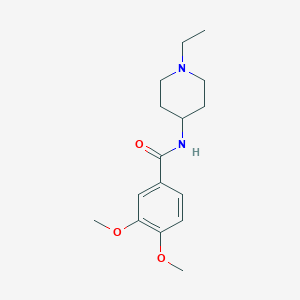
![N-[1-(tetrahydro-2-furanyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4431219.png)